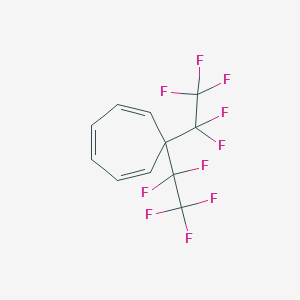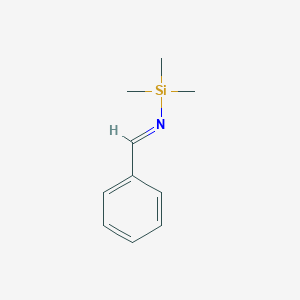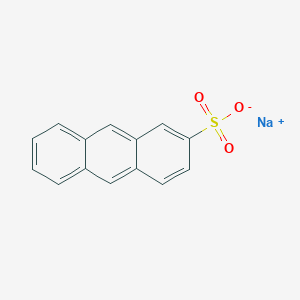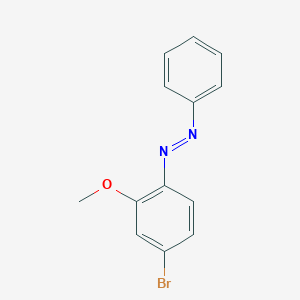
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene is a chemical compound with the molecular formula C11H6F10 It is a derivative of cycloheptatriene, where two hydrogen atoms at the 7th position are replaced by pentafluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene with pentafluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with pentafluoroethyl groups. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as purification and isolation of the final product to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene exerts its effects involves interactions with specific molecular targets and pathways. The pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: The parent compound without the pentafluoroethyl groups.
1,3,5-Cycloheptatriene, 7,7-dimethyl-: A similar compound where the substituents are methyl groups instead of pentafluoroethyl groups.
1,3,5-Cycloheptatriene, 7,7-diphenyl-: Another derivative with phenyl groups as substituents.
Uniqueness
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene is unique due to the presence of pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17838-67-4 |
|---|---|
Molekularformel |
C11H6F10 |
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
7,7-bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H6F10/c12-8(13,10(16,17)18)7(5-3-1-2-4-6-7)9(14,15)11(19,20)21/h1-6H |
InChI-Schlüssel |
OCYGMFZKMOPBHY-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Kanonische SMILES |
C1=CC=CC(C=C1)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Synonyme |
7,7-Bis(pentafluoroethyl)-1,3,5-cycloheptatriene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)











